

Catalytic Routes to Spiro-Lactams: Synthetic Protocols and Applications

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Compound of Interest

Compound Name: *2,7-Diazaspiro[4.4]nonan-3-one*

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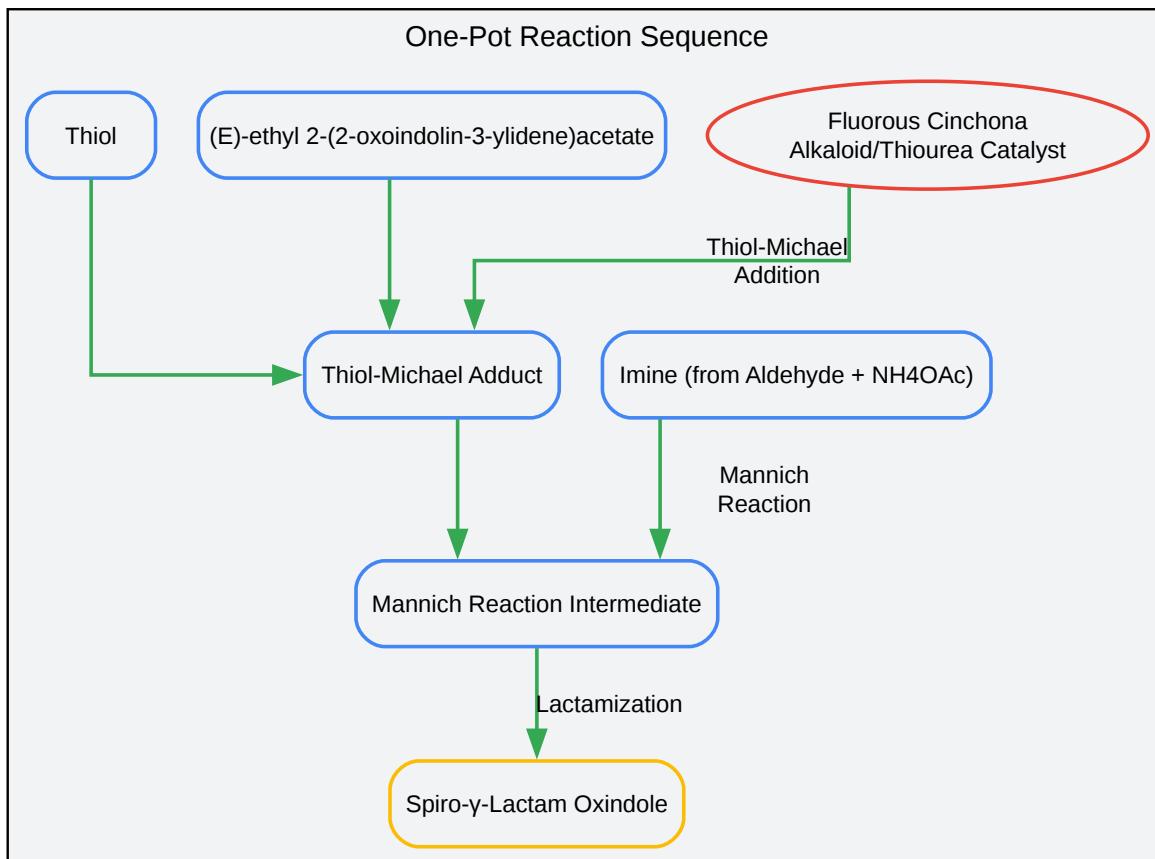
For Researchers, Scientists, and Drug Development Professionals

The spiro-lactam motif is a privileged structural scaffold found in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture offers unique opportunities for modulating molecular interactions with biological targets. This document provides detailed application notes and experimental protocols for three distinct and powerful catalytic methods for the asymmetric synthesis of spiro-lactams, targeting researchers in organic synthesis and medicinal chemistry.

Organocatalytic One-Pot Synthesis of Thiolated Spiro- γ -Lactam Oxindoles

This method, developed by Zhang and coworkers, employs a recyclable fluororous bifunctional cinchona alkaloid/thiourea organocatalyst to construct complex spiro- γ -lactam oxindoles bearing three contiguous stereocenters.^{[1][2]} The one-pot reaction proceeds through a thiol-Michael/Mannich/lactamization cascade, offering high efficiency and stereocontrol.^{[1][2]}

Logical Workflow



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Caption: One-pot cascade for spiro- γ -lactam oxindole synthesis.

Experimental Protocol

General Procedure for the One-Pot Thiol-Michael/Mannich/Lactamization Reaction:[1][2]

- To a dried vial, add the (E)-ethyl 2-(1-methyl-2-oxoindolin-3-ylidene)acetate (0.2 mmol, 1.0 equiv) and the fluororous bifunctional cinchona alkaloid/thiourea organocatalyst (0.02 mmol, 10 mol%).
- Add toluene (1.0 mL) and cool the mixture to -20 °C.

- Add the corresponding thiol (0.24 mmol, 1.2 equiv) and stir the reaction mixture at -20 °C for 24 hours.
- To the resulting mixture, add the aldehyde (0.3 mmol, 1.5 equiv) and ammonium acetate (NH_4OAc) (0.4 mmol, 2.0 equiv).
- Allow the reaction to warm to room temperature and stir for an additional 24 hours.
- Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spiro- γ -lactam oxindole.

Quantitative Data: Substrate Scope

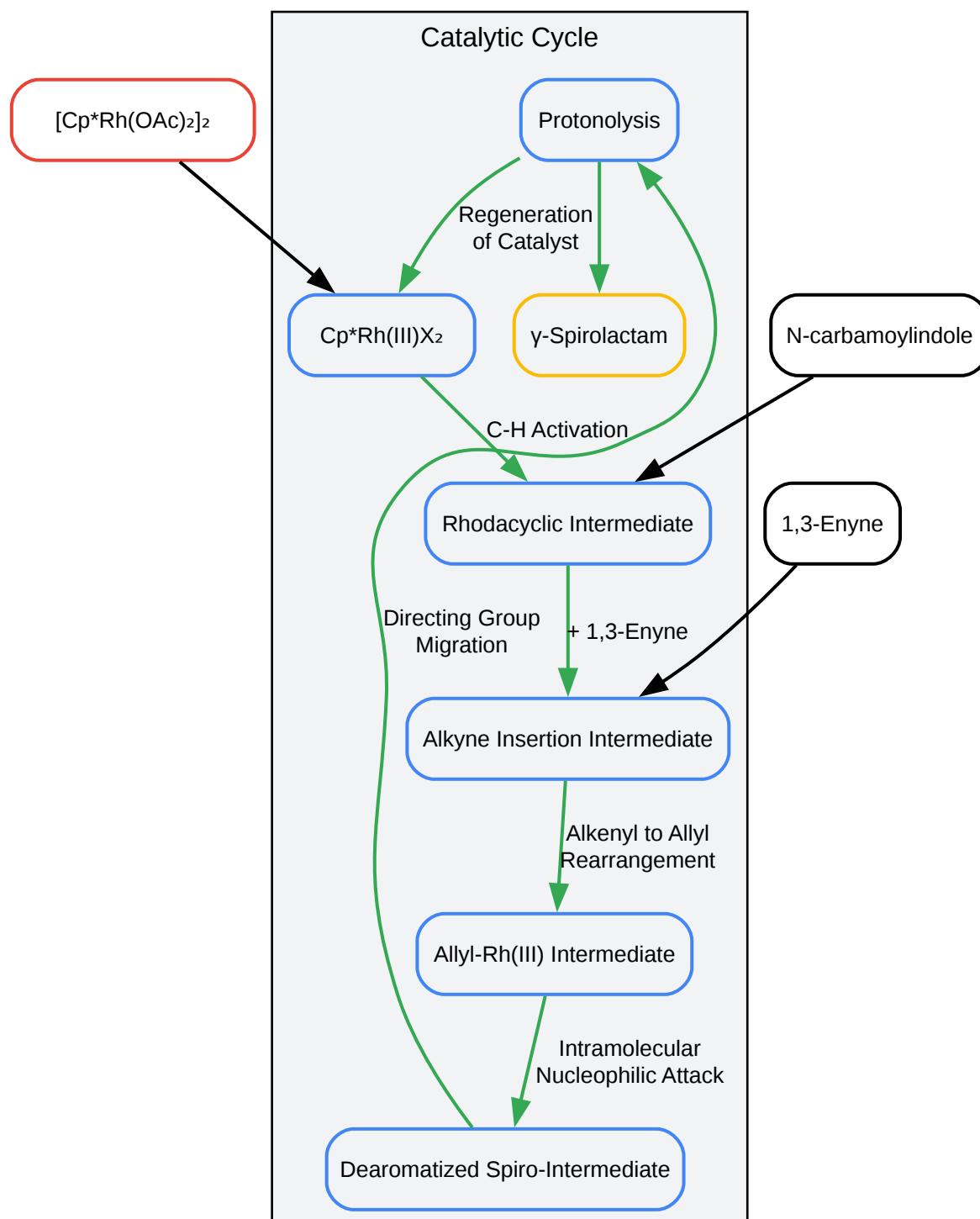
The following table summarizes the results for the synthesis of various thiolated spiro- γ -lactam oxindoles using the described protocol.

Entry	Thiol (R ¹)	Aldehyde (R ²)	Product	Yield (%)	dr	ee (%)
1	4-Me-C ₆ H ₄ SH	C ₆ H ₅ CHO	2a	77	6:1	83
2	C ₆ H ₅ SH	C ₆ H ₅ CHO	2b	75	5:1	85
3	4-OMe-C ₆ H ₄ SH	C ₆ H ₅ CHO	2c	72	5:1	81
4	4-Cl-C ₆ H ₄ SH	C ₆ H ₅ CHO	2d	80	6:1	90
5	2-Naphthyl-SH	C ₆ H ₅ CHO	2e	71	5:1	88
6	4-Me-C ₆ H ₄ SH	4-NO ₂ -C ₆ H ₄ CHO	2f	85	6:1	95
7	4-Me-C ₆ H ₄ SH	4-Cl-C ₆ H ₄ CHO	2g	78	5:1	86
8	4-Me-C ₆ H ₄ SH	Thiophene carboxaldehyde	2h	65	4:1	78

Rhodium(III)-Catalyzed Synthesis of γ -Spirolactams via C-H Activation

This method provides access to novel spiro[indoline-2,2'-pyrrolidin]-5'-one scaffolds through a Rh(III)-catalyzed cascade reaction.^{[3][4]} The reaction involves C-H activation, directing group migration, indole dearomatization, and spiroannulation of N-carbamoylindoles with 1,3-enynes.
^{[3][4]}

Proposed Catalytic Cycle



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Caption: Proposed mechanism for Rh(III)-catalyzed γ -spirolactam synthesis.

Experimental Protocol

General Procedure for the Rh(III)-Catalyzed Spiroannulation:[3][4]

- To a screw-capped vial, add the N-carbamoylindole (0.2 mmol, 1.0 equiv), 1,3-ynye (0.3 mmol, 1.5 equiv), $[\text{Cp}^*\text{RhCl}_2]_2$ (5 mol%), and AgSbF_6 (20 mol%).
- Add 1,2-dichloroethane (DCE) (2.0 mL) as the solvent.
- Seal the vial and place it in a preheated oil bath at 80 °C for 12 hours.
- After cooling to room temperature, filter the reaction mixture through a short pad of Celite, washing with dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired γ -spirolactam.

Quantitative Data: Substrate Scope

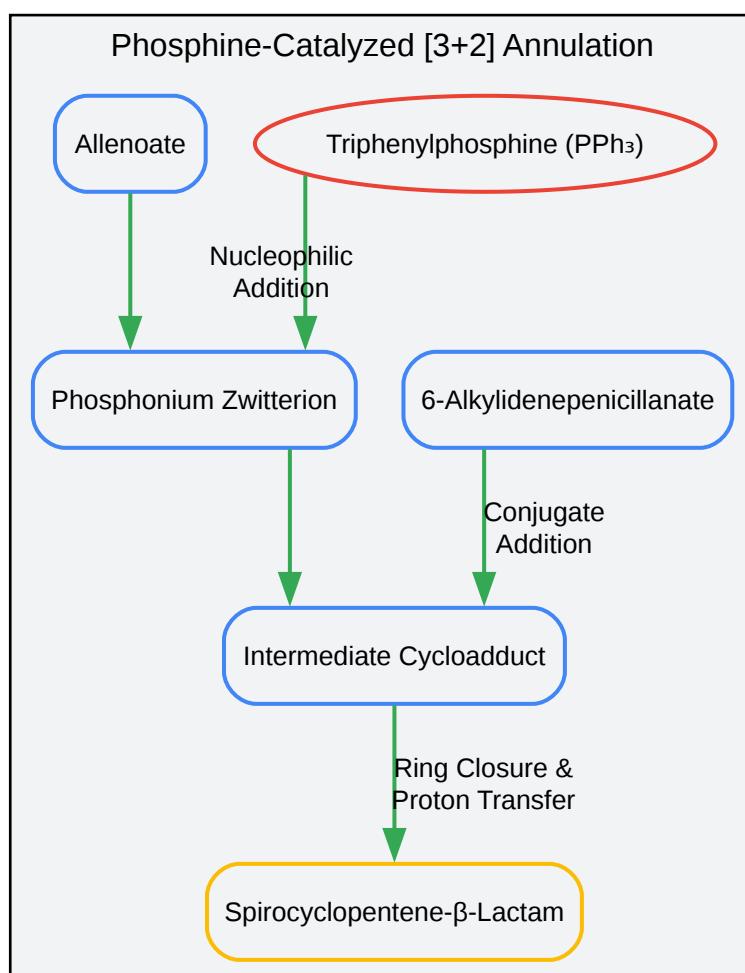
The following table illustrates the scope of the Rh(III)-catalyzed synthesis of various γ -spirolactams.

Entry	N-carbamoylindole (R ¹)	1,3-Enyne (R ² , R ³)	Product	Yield (%)
1	H	Phenyl, H	3a	85
2	5-Me	Phenyl, H	3b	82
3	5-Cl	Phenyl, H	3c	78
4	5-Br	Phenyl, H	3d	75
5	H	4-Me-C ₆ H ₄ , H	3e	88
6	H	4-Cl-C ₆ H ₄ , H	3f	76
7	H	Phenyl, Me	3g	72
8	H	Cyclohexyl, H	3h	65

Phosphine-Catalyzed [3+2] Annulation for the Synthesis of Spiro- β -Lactams

This strategy, reported by Pinho e Melo and colleagues, utilizes a phosphine-catalyzed [3+2] annulation of allenoates with 6-alkylidene penicillanates to construct chiral spirocyclopentene- β -lactams.^{[5][6]} This method has been instrumental in the synthesis of novel compounds with promising anti-HIV and antiplasmodial activities.^{[5][6][7]}

Reaction Workflow



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Caption: Workflow for phosphine-catalyzed spiro- β -lactam synthesis.

Experimental Protocol

General Procedure for the Phosphine-Catalyzed [3+2] Annulation:[5][6]

- To a solution of the 6-alkylidene penicillanate (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, add triphenylphosphine (0.05 mmol, 10 mol%).
- Add the corresponding allenoate (0.6 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 3-7 hours, monitoring the progress by TLC.
- Once the starting material is consumed, concentrate the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the spirocyclopentene- β -lactam product.

Quantitative Data: Substrate Scope

The table below presents the outcomes for the synthesis of a variety of spirocyclopentene- β -lactams.

Entry	6-Alkylidene penicillanate (R ¹)	Allenoate (R ²)	Product	Overall Yield (%)
1	Benzoyl	Benzyl	4a	85
2	Benzoyl	Methyl	4b	82
3	Benzoyl	Ethyl	4c	88
4	Acetyl	Benzyl	4d	75
5	Acetyl	Methyl	4e	78
6	Methoxycarbonyl	Benzyl	4f	90
7	Methoxycarbonyl	Ethyl	4g	86
8	Phenylacetyl	Benzyl	4h	79

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